molecular formula C4H6BrN3 B1526626 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS No. 942060-54-0

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No. B1526626
M. Wt: 176.01 g/mol
InChI Key: FFQGJCDYFLYVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a chemical compound with the CAS Number: 942060-54-0. It has a molecular weight of 176.02 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole involves reactions with butyllithium in diethyl ether or tetrahydrofuran at low temperatures . The resulting lithiated derivatives are quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is represented by the linear formula C4H6BrN3 . The InChI code for this compound is 1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 .


Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole react with butyllithium at position-5 and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole has a boiling point of 244°C at 760 mmHg . It has a flash point of 101.4 . The compound is soluble with a solubility of 3.84 mg/ml .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-bromo-2,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGJCDYFLYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727169
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

CAS RN

942060-54-0
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Reactant of Route 4
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Reactant of Route 5
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.